molecular formula C17H21N5 B6449023 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine CAS No. 2549031-08-3

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine

Cat. No.: B6449023
CAS No.: 2549031-08-3
M. Wt: 295.4 g/mol
InChI Key: YJAOWLKXLARLSU-UHFFFAOYSA-N
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Description

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine is a structurally complex heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) linked to a pyrido[3,4-d]pyrimidine scaffold and an octahydrocyclopenta[c]pyrrole moiety. The pyrido[3,4-d]pyrimidine core is a fused bicyclic system known for its role in medicinal chemistry, particularly as kinase inhibitors, due to its ability to mimic purine bases and interact with ATP-binding pockets.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-12-7-21(8-13(12)3-1)14-9-22(10-14)17-15-4-5-18-6-16(15)19-11-20-17/h4-6,11-14H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAOWLKXLARLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aza-Michael Addition for Azetidine Formation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is central to the target compound. Aza-Michael addition reactions between α,β-unsaturated esters and amines offer a robust pathway for azetidine synthesis. For example, (N-Boc-azetidin-3-ylidene)acetate reacts with secondary amines like pyrrolidine or piperidine under mild conditions to yield substituted azetidines. In one study, 1-(azetidin-3-yl)piperidine was synthesized with a 75% yield via this method. The reaction proceeds via nucleophilic attack of the amine on the α,β-unsaturated ester, followed by cyclization (Figure 1).

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Temperature: Room temperature to reflux

  • Catalysts: None required due to inherent electrophilicity of the α,β-unsaturated ester

The Boc-protecting group ensures regioselectivity and prevents undesired side reactions. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, which can subsequently undergo coupling reactions.

Octahydrocyclopenta[c]pyrrole Synthesis

Reduction of Bicyclic Oxazinones

The octahydrocyclopenta[c]pyrrole moiety, a fused bicyclic amine, can be synthesized via reduction of pyridooxazinone precursors. Lithium aluminum hydride (LiAlH4) in THF reduces 2H-pyrido[3,2-b]oxazin-3(4H)-one to 3,4-dihydro-2H-pyrido[3,2-b]oxazine with yields up to 85%. This reduction step is critical for generating the secondary amine required for subsequent coupling.

Representative Procedure :

  • Suspend LiAlH4 (2 g) in THF (80 mL) under nitrogen.

  • Add 4H-pyrido[3,2-b]oxazin-3-one (3.956 g) portionwise at 0°C.

  • Reflux for 2 hours, then quench with NaOH (15%) and water.

  • Purify via silica gel chromatography (n-hexane/ethyl acetate).

Functionalization of the Bicyclic Amine

Post-reduction, the amine can be alkylated or arylated to introduce substituents. For instance, bromination of pyridooxazinones using N-bromosuccinimide (NBS) in DMF yields 7-bromo derivatives, which serve as intermediates for cross-coupling reactions.

Pyrido[3,4-d]pyrimidine Synthesis

Bromination and Coupling Strategies

Pyrido[3,4-d]pyrimidine derivatives are synthesized via halogenation of pyridooxazinones followed by cyclization. Bromination of 2H-pyrido[3,2-b][1,oxazin-3(4H)-one with NBS in DMF affords 7-bromo-2H-pyrido[3,2-b][1,oxazin-3(4H)-one in 69% yield. Subsequent Suzuki-Miyaura coupling with boronic acids or Stille coupling with organotin reagents introduces aryl or heteroaryl groups at the 7-position.

Example Bromination Protocol :

  • Dissolve 2H-pyrido[3,2-b]oxazin-3(4H)-one (5.6 g) in DMF (85 mL).

  • Add NBS (7.96 g) and stir at room temperature for 20 hours.

  • Quench with water, filter, and dry to isolate the brominated product.

Cyclization to Pyridopyrimidine

Cyclization of brominated intermediates with amidines or urea derivatives under basic conditions forms the pyrimidine ring. For example, treatment with guanidine in ethanol at reflux yields the pyrido[3,4-d]pyrimidine scaffold.

Coupling of Azetidine and Pyridopyrimidine Moieties

Nucleophilic Aromatic Substitution

The azetidine amine can displace a leaving group (e.g., chloride or bromide) on the pyridopyrimidine ring. For instance, reacting 1-(azetidin-3-yl)piperidine with 4-chloropyrido[3,4-d]pyrimidine in the presence of a base like K2CO3 in DMF facilitates coupling.

Optimization Considerations :

  • Solvent : DMF or DMSO for polar aprotic conditions

  • Temperature : 80–100°C to accelerate substitution

  • Catalyst : CuI or Pd catalysts for challenging substitutions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between the azetidine amine and a brominated pyridopyrimidine offers a modern alternative. Using Pd2(dba)3 and Xantphos as ligands, this method achieves C–N bond formation under milder conditions.

Final Assembly and Characterization

Deprotection and Purification

After coupling, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane. The crude product is purified via recrystallization (e.g., methanol/water) or column chromatography.

Spectroscopic Validation

1H NMR and 13C NMR confirm the azetidine and pyridopyrimidine connectivity. For example, the azetidine protons (δ 3.2–4.1 ppm) and pyridopyrimidine aromatic protons (δ 7.5–8.5 ppm) exhibit distinct splitting patterns. Mass spectrometry (ESI-MS) provides molecular weight confirmation.

Challenges and Optimization

Steric Hindrance in Coupling Reactions

The bicyclic octahydrocyclopenta[c]pyrrole may introduce steric bulk, necessitating elevated temperatures or high-activity catalysts. Screening ligands like BINAP or Josiphos improves reaction efficiency.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Mixed solvent systems (e.g., THF/DMF) balance reactivity and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which can reduce double bonds or nitro groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine, 13a ) in its core heterocycle and substituents. Key distinctions include:

  • Core Heterocycle: The pyrido[3,4-d]pyrimidine in the target compound replaces the pyrazolo[3,4-d]pyrimidine in analogs like 13a and 13b.
  • Substituents : The azetidine and octahydrocyclopenta[c]pyrrole groups replace aryl and nitro substituents in analogs, likely reducing aromatic interactions but increasing three-dimensional complexity and stereochemical diversity.

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target compound Pyrido[3,4-d]pyrimidine Azetidine, octahydrocyclopenta[c]pyrrole Not available Not reported
13a (from ) Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, 4-nitrophenyl Calculated: ~365.3 >340
13b (from ) Pyrazolo[3,4-d]pyrimidine 2,4-Dichlorophenyl, 4-nitrophenyl Calculated: ~416.2 347–348
  • Thermal Stability : The azetidine’s ring strain might lower melting points relative to the rigid pyrazolo[3,4-d]pyrimidine analogs, though experimental data are lacking.

Research Implications and Limitations

The structural complexity of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine presents challenges in synthesis and characterization, necessitating advanced techniques like X-ray crystallography (e.g., using PHENIX or CCP4 suites). However, the absence of experimental data in the provided evidence limits direct comparisons. Further studies should focus on:

Synthesis Optimization : Developing efficient routes for azetidine-containing pyrido-pyrimidines.

Biological Profiling : Assessing kinase inhibition, solubility, and pharmacokinetics relative to aryl-substituted analogs.

References [1] Molecules 2008, 13, 1501-1517 [2] PHENIX software [3] CCP4 suite

Biological Activity

Potential Biological Activities

Based on the compound's structural components, several potential biological activities can be hypothesized:

  • Kinase Inhibition: The pyrido[3,4-d]pyrimidine moiety is known for its potential in kinase inhibition. Similar compounds have shown activity against c-Met kinase, suggesting that 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine may exhibit kinase inhibitory properties .
  • Anticancer Activity: Compounds with similar structural features have demonstrated cytotoxicity against cancer cell lines. For instance, triazolo-pyridazine/-pyrimidine derivatives have shown activity against A549, MCF-7, and HeLa cell lines .
  • Apoptosis Induction: The compound's structure suggests it may have the potential to induce apoptosis in cancer cells, similar to related compounds that have shown this ability in A549 cells .

Structural Comparison

To better understand the potential biological activity of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine, we can compare it to structurally similar compounds:

CompoundStructural SimilarityKnown Biological Activity
Azetidine derivativesContains azetidine ringVarious, including antimicrobial and antitumor activities
Pyrido[3,4-d]pyrimidine derivativesContains pyrido[3,4-d]pyrimidine moietyKinase inhibition, anticancer activity
Octahydrocyclopenta[c]pyrrole derivativesContains octahydrocyclopenta[c]pyrrole moietyLimited data available

Research Gaps and Future Directions

While the potential biological activities of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine are promising, several research gaps need to be addressed:

  • In vitro studies: Comprehensive screening against various kinases and cancer cell lines is necessary to determine the compound's specific biological targets and efficacy.
  • Structure-activity relationship (SAR) studies: Systematic modification of the compound's structure could help identify the most active derivatives and optimize its biological activity.
  • Mechanism of action: Detailed investigations into how the compound interacts with its biological targets are crucial for understanding its potential therapeutic applications.
  • In vivo studies: Animal models would be necessary to evaluate the compound's pharmacokinetics, toxicity, and efficacy in living systems.
  • Comparative studies: Direct comparisons with known kinase inhibitors and anticancer agents would help position this compound within the current pharmacological landscape.

Q & A

What are the key synthetic challenges in preparing 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine, and how can computational methods address these?

Level: Advanced
Answer:
The synthesis of this compound involves challenges such as stereochemical control of the octahydrocyclopenta[c]pyrrole moiety and regioselective functionalization of the pyrido[3,4-d]pyrimidine core. Computational methods, such as quantum chemical reaction path searches, can predict transition states and intermediates to guide synthetic routes . For example, ICReDD’s approach integrates density functional theory (DFT) calculations with experimental feedback loops to optimize reaction conditions, reducing trial-and-error experimentation . Additionally, molecular dynamics simulations can model azetidine ring strain and conformational stability, informing protecting group strategies .

Which spectroscopic techniques are critical for confirming the structure of this compound, and how should they be interpreted?

Level: Basic
Answer:
Key techniques include:

  • 1H/13C NMR : Assign peaks for the azetidine’s methylene protons (δ ~3.5–4.5 ppm) and pyrido[3,4-d]pyrimidine’s aromatic carbons (δ ~150–160 ppm). Coupling patterns resolve stereochemistry in the octahydrocyclopenta[c]pyrrole .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) and fragmentation patterns to validate heterocyclic connectivity .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and amine N-H bends (3300–3500 cm⁻¹) to assess functional group integrity .

How does the azetidine ring’s conformation affect the compound’s reactivity and biological interactions?

Level: Advanced
Answer:
The azetidine’s puckered conformation introduces steric constraints that influence nucleophilic substitution rates at the pyrido[3,4-d]pyrimidine nitrogen. Computational studies (e.g., Conformer-Rotamer Ensemble Sampling Tool, CREST) can predict dominant ring conformers and their electronic profiles . For biological interactions, molecular docking simulations suggest that the azetidine’s rigidity may enhance binding affinity to kinase targets by reducing entropy loss upon complexation . Experimental validation via X-ray crystallography is recommended to correlate computed models with empirical data .

What strategies optimize reaction conditions for synthesizing similar fused heterocyclic systems?

Level: Intermediate
Answer:

  • One-Pot Multi-Step Reactions : Minimize intermediate isolation, as demonstrated in thieno[2,3-b]pyridine synthesis via sequential condensation and cyclization .
  • Solvent/Additive Screening : Use cationic surfactants (e.g., CTAB) to stabilize transition states in polar aprotic solvents like DMF .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, catalyst loading, and stoichiometry, reducing variability .

Are there contradictions in reported biological activities of related azetidine-pyrido-pyrimidine hybrids, and how can these be resolved?

Level: Advanced
Answer:
Discrepancies arise from differences in assay conditions (e.g., cell lines, concentrations) and incomplete SAR data. To resolve these:

  • Comparative Bioactivity Studies : Use standardized panels (e.g., NCI-60) under controlled conditions .
  • Free-Wilson Analysis : Deconstruct the molecule into pharmacophoric subunits (azetidine, pyrido-pyrimidine) to quantify contributions to activity .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyridin-2-one derivatives) to identify trends .

What computational models predict the pharmacokinetic properties of this compound?

Level: Advanced
Answer:

  • QSAR Models : Predict logP and solubility using fragment-based descriptors (e.g., Moriguchi octanol-water partition coefficients) .
  • CYP450 Inhibition Assays : Docking into CYP3A4 and CYP2D6 active sites identifies metabolic liabilities .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus™, incorporating azetidine’s high permeability .

How can reaction contradictions (e.g., unexpected byproducts) be systematically analyzed during scale-up?

Level: Intermediate
Answer:

  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates in real time .
  • Mechanistic Studies : Employ isotopic labeling (e.g., 13C-tracing) to track carbon flow in side reactions .
  • High-Throughput Screening (HTS) : Test 100+ condition variations (temperature, solvent, catalyst) in microreactors to identify robustness thresholds .

What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Level: Intermediate
Answer:

  • Countercurrent Chromatography (CCC) : Separate stereoisomers using heptane/ethyl acetate/water gradients .
  • Simulated Moving Bed (SMB) Chromatography : Achieve >99% purity for gram-scale batches .
  • Crystallization Engineering : Screen co-solvents (e.g., DMSO/EtOH) to enhance crystal habit and reduce occluded impurities .

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